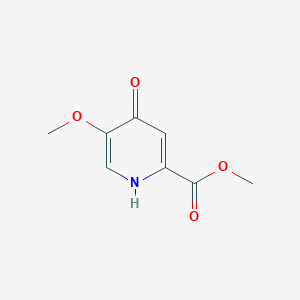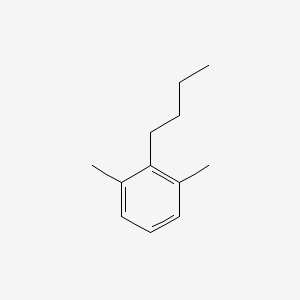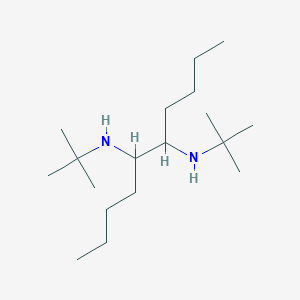![molecular formula C14H24Cl2N2O6S2 B14503732 1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] CAS No. 63210-39-9](/img/structure/B14503732.png)
1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] is a complex organic compound that features a piperazine ring linked to two 3-(2-chloroethanesulfonyl)propan-1-one groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] typically involves the reaction of piperazine with 3-(2-chloroethanesulfonyl)propan-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonyl groups can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a bis-amino derivative, while oxidation can produce sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological molecules, providing insights into their mechanisms of action.
Wirkmechanismus
The mechanism by which 1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] exerts its effects involves the interaction of its sulfonyl groups with target molecules. These interactions can lead to the modification of biological pathways, such as enzyme inhibition or receptor binding. The piperazine ring can also play a role in enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): This compound is structurally similar but lacks the sulfonyl groups, which can affect its reactivity and applications.
1,1’-(Pyrazine-1,4-diyl)bis(propan-2-one):
Uniqueness
1,1’-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one] is unique due to the presence of both the piperazine ring and the sulfonyl groups. This combination provides a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
63210-39-9 |
|---|---|
Molekularformel |
C14H24Cl2N2O6S2 |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
3-(2-chloroethylsulfonyl)-1-[4-[3-(2-chloroethylsulfonyl)propanoyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H24Cl2N2O6S2/c15-3-11-25(21,22)9-1-13(19)17-5-7-18(8-6-17)14(20)2-10-26(23,24)12-4-16/h1-12H2 |
InChI-Schlüssel |
DELOVTHQNCKHHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)CCS(=O)(=O)CCCl)C(=O)CCS(=O)(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Phenyl-1H-[1,3]oxazino[6,5-c]quinoline-1,3(2H)-dione](/img/structure/B14503677.png)


![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)

![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)
